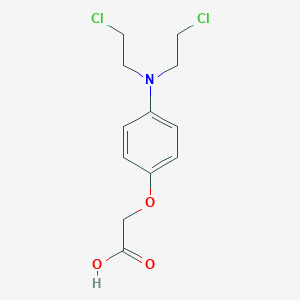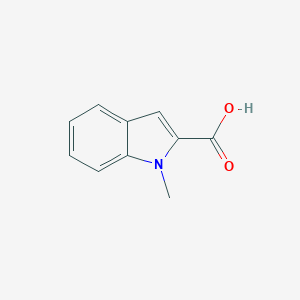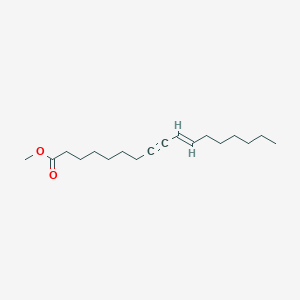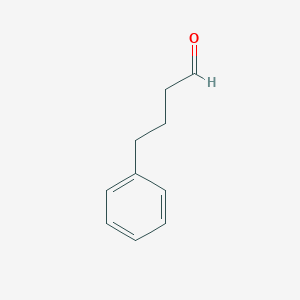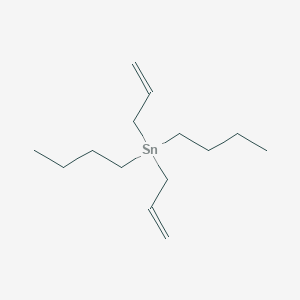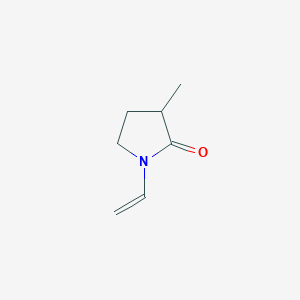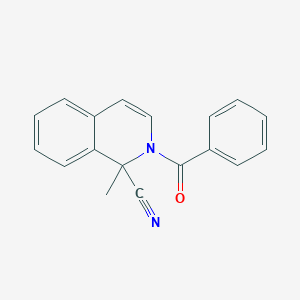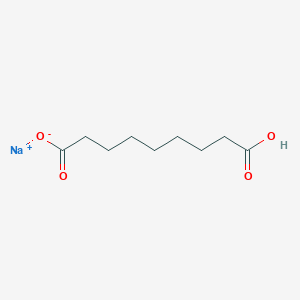
Monosodium azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium azelate (MSA) is a chemical compound that is primarily used in the field of biochemistry and molecular biology. It is derived from the azelaic acid, which is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. MSA has been extensively studied for its potential applications in various scientific research fields, including gene expression, protein synthesis, and DNA sequencing.
Mecanismo De Acción
The mechanism of action of Monosodium azelate involves its ability to form stable complexes with amino acids, which are the building blocks of proteins. Monosodium azelate reacts with the amino groups of the amino acids, forming a stable amide bond. This reaction is known as the azelate coupling reaction and is commonly used in peptide synthesis.
Efectos Bioquímicos Y Fisiológicos
Monosodium azelate has been shown to have a number of biochemical and physiological effects. It has been found to increase the solubility of peptides and proteins, which can improve their stability and activity. Monosodium azelate has also been shown to enhance the efficiency of DNA sequencing reactions, resulting in more accurate and reliable data.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Monosodium azelate in lab experiments is its ability to form stable complexes with amino acids, which can improve the efficiency and accuracy of peptide and protein synthesis. However, Monosodium azelate has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving Monosodium azelate. One area of interest is the development of new methods for peptide and protein synthesis using Monosodium azelate. Another potential application is the use of Monosodium azelate in the development of new DNA sequencing technologies. Additionally, Monosodium azelate could be used in the study of gene expression and regulation, as well as in the development of new drugs and therapies.
Métodos De Síntesis
Monosodium azelate can be synthesized through the reaction between azelaic acid and sodium hydroxide. The reaction produces a white crystalline powder that is soluble in water and has a melting point of 240-245°C.
Aplicaciones Científicas De Investigación
Monosodium azelate has been widely used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used in DNA sequencing, where it acts as a blocking agent to prevent the formation of unwanted secondary structures. Additionally, Monosodium azelate has been used in gene expression studies to help researchers understand the mechanisms of transcription and translation.
Propiedades
Número CAS |
17356-30-8 |
|---|---|
Nombre del producto |
Monosodium azelate |
Fórmula molecular |
C9H15NaO4 |
Peso molecular |
210.2 g/mol |
Nombre IUPAC |
sodium;9-hydroxy-9-oxononanoate |
InChI |
InChI=1S/C9H16O4.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Clave InChI |
KITSBOHZGUHIOU-UHFFFAOYSA-M |
SMILES isomérico |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
SMILES |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
SMILES canónico |
C(CCCC(=O)O)CCCC(=O)[O-].[Na+] |
Otros números CAS |
17356-30-8 |
Números CAS relacionados |
123-99-9 (Parent) |
Sinónimos |
azelaic acid azelaic acid, dilithium salt azelaic acid, dipotassium salt azelaic acid, disodium salt azelaic acid, monosodium salt azelaic acid, potassium salt azelaic acid, sodium salt Azelex Finacea monosodium azelate nonanedioic acid skinoren |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



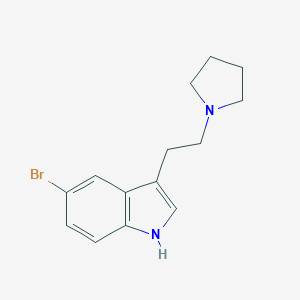
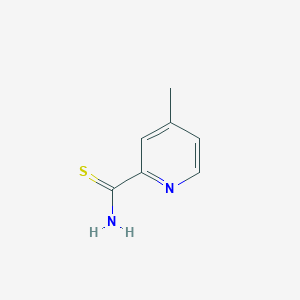
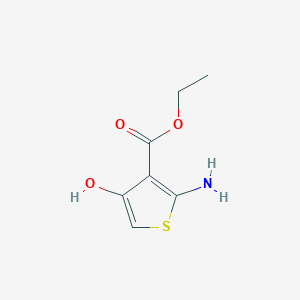
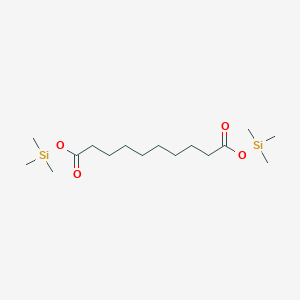
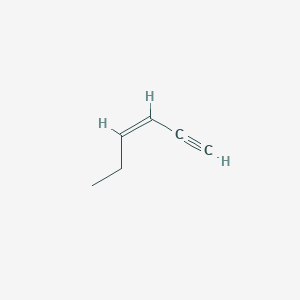
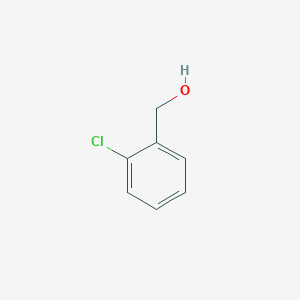
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
